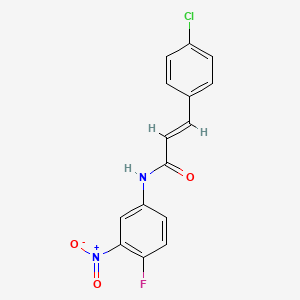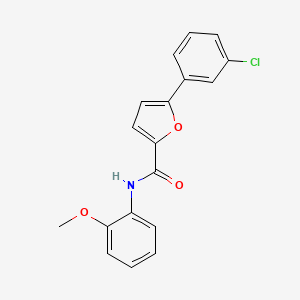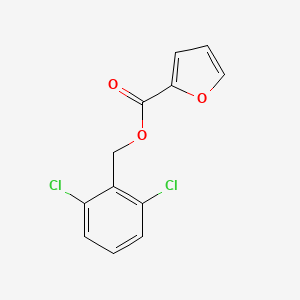
2,6-dichlorobenzyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichlorobenzyl 2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 2,6-dichlorobenzyl 2-furoate is not fully understood. However, it has been suggested that this compound may inhibit the growth of microorganisms by disrupting their cell membranes. Additionally, 2,6-dichlorobenzyl 2-furoate may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2,6-dichlorobenzyl 2-furoate has a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 2,6-dichlorobenzyl 2-furoate has been shown to reduce inflammation in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-dichlorobenzyl 2-furoate in laboratory experiments is its antimicrobial properties. This compound can be used to study the effects of antimicrobial agents on various microorganisms. Additionally, the anti-inflammatory properties of 2,6-dichlorobenzyl 2-furoate make it a potential candidate for the development of new anti-inflammatory drugs.
One limitation of using 2,6-dichlorobenzyl 2-furoate in laboratory experiments is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations. Additionally, the mechanism of action of 2,6-dichlorobenzyl 2-furoate is not fully understood, which may limit its potential applications in certain research areas.
Orientations Futures
There are several future directions for the study of 2,6-dichlorobenzyl 2-furoate. One potential direction is the development of new antimicrobial agents based on the structure of 2,6-dichlorobenzyl 2-furoate. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 2,6-dichlorobenzyl 2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has antimicrobial and anti-inflammatory properties and has been extensively studied in laboratory experiments. While there are limitations to its use, further research is needed to fully understand the potential applications of 2,6-dichlorobenzyl 2-furoate in various areas of scientific research.
Méthodes De Synthèse
The synthesis of 2,6-dichlorobenzyl 2-furoate can be achieved through various methods. One of the most common methods is the reaction of 2,6-dichlorobenzyl chloride with sodium 2-furoate in the presence of a base such as potassium carbonate. This reaction yields 2,6-dichlorobenzyl 2-furoate as a white solid with a melting point of approximately 80-82°C.
Applications De Recherche Scientifique
2,6-dichlorobenzyl 2-furoate has been extensively studied in scientific research due to its potential applications in various fields. This compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, 2,6-dichlorobenzyl 2-furoate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
(2,6-dichlorophenyl)methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-9-3-1-4-10(14)8(9)7-17-12(15)11-5-2-6-16-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXPOAPMECDTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorobenzyl 2-furoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

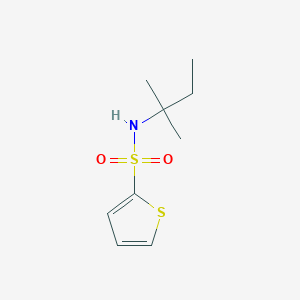
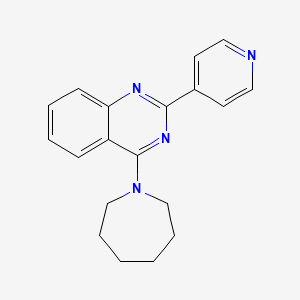


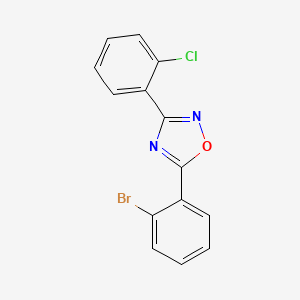
![{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5851505.png)
![N-[2-(4-hydroxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5851508.png)
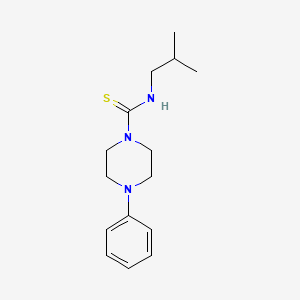
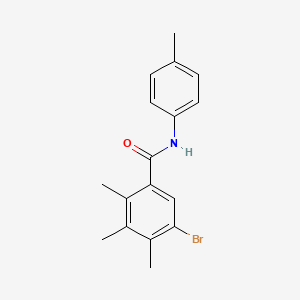
![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)
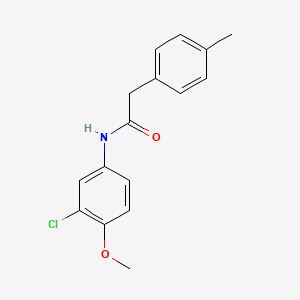
![N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5851544.png)
